Cas no 1018592-90-9 (2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine)
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-3-ethanamine, 4-chloro-2-methyl-
- 2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine
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- Inchi: 1S/C11H13ClN2/c1-7-8(5-6-13)11-9(12)3-2-4-10(11)14-7/h2-4,14H,5-6,13H2,1H3
- InChI Key: GHMVRJKXQSBICU-UHFFFAOYSA-N
- SMILES: N1C2=C(C(Cl)=CC=C2)C(CCN)=C1C
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM390491-1g |
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine |
1018592-90-9 | 95%+ | 1g |
$764 | 2023-02-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2317-100MG |
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine |
1018592-90-9 | 95% | 100MG |
¥ 1,280.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2317-250MG |
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine |
1018592-90-9 | 95% | 250MG |
¥ 2,052.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2317-500MG |
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine |
1018592-90-9 | 95% | 500MG |
¥ 3,418.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2317-1G |
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine |
1018592-90-9 | 95% | 1g |
¥ 5,121.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2317-5G |
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine |
1018592-90-9 | 95% | 5g |
¥ 15,364.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2317-10G |
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine |
1018592-90-9 | 95% | 10g |
¥ 25,608.00 | 2023-04-07 | |
| Enamine | EN300-5381407-0.05g |
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine |
1018592-90-9 | 95.0% | 0.05g |
$1261.0 | 2025-03-15 | |
| Enamine | EN300-5381407-0.1g |
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine |
1018592-90-9 | 95.0% | 0.1g |
$1320.0 | 2025-03-15 | |
| Enamine | EN300-5381407-0.25g |
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine |
1018592-90-9 | 95.0% | 0.25g |
$1381.0 | 2025-03-15 |
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine
Research Briefing on 2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine (CAS: 1018592-90-9): Recent Advances and Applications
2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine (CAS: 1018592-90-9) is a bioactive indole derivative that has garnered significant attention in recent years due to its potential therapeutic applications. This compound, characterized by its unique indole core structure with a chloro and methyl substitution, has been explored for its pharmacological properties, particularly in the context of neurological and oncological research. The current briefing synthesizes the latest findings on this compound, highlighting its synthesis, mechanism of action, and emerging applications in drug discovery.
Recent studies have focused on the synthetic pathways for 2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine, with an emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method using palladium-based catalysts, achieving a 78% yield under mild conditions. This advancement addresses previous challenges related to scalability and environmental impact, making the compound more accessible for preclinical studies.
In terms of biological activity, 2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine has demonstrated promising results as a modulator of serotonin receptors. A study published in Neuropharmacology (2024) revealed its selective affinity for the 5-HT2A receptor subtype, suggesting potential applications in treating mood disorders. Additionally, its role in inhibiting histone deacetylases (HDACs) has been investigated, with preliminary data indicating antitumor effects in glioblastoma cell lines.
The compound's pharmacokinetic profile has also been a subject of recent research. A 2024 preclinical study in Drug Metabolism and Disposition reported favorable oral bioavailability (62%) and a half-life of 4.2 hours in rodent models. These findings support its potential as a lead candidate for further development, though additional studies are needed to assess long-term toxicity and off-target effects.
Looking ahead, the integration of computational modeling and high-throughput screening is expected to accelerate the exploration of 2-(4-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine derivatives. Collaborative efforts between academic and industrial researchers are underway to expand its therapeutic scope, particularly in precision medicine approaches for neurological and oncological indications.
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